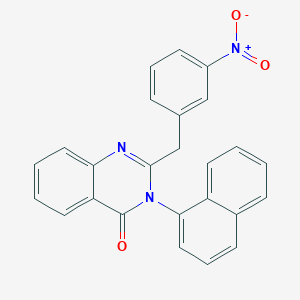![molecular formula C20H30N2O B6127914 N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methylbenzamide](/img/structure/B6127914.png)
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methylbenzamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of piperidine compounds and has been studied for its ability to modulate the activity of certain receptors in the brain. In
Mecanismo De Acción
CPP acts as a selective antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This binding prevents the activation of the receptor by glutamate, which is the primary neurotransmitter involved in NMDA receptor activation. By blocking NMDA receptor activity, CPP can modulate synaptic plasticity and improve learning and memory processes. Additionally, CPP has been shown to have neuroprotective effects, protecting neurons from damage caused by excessive glutamate release.
Biochemical and Physiological Effects
CPP has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, the improvement of learning and memory processes, and the protection of neurons from excitotoxicity. Additionally, CPP has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. However, the precise biochemical and physiological effects of CPP are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of CPP for lab experiments is its selectivity for NMDA receptors. This selectivity allows researchers to study the specific effects of NMDA receptor modulation without affecting other receptors or neurotransmitters. Additionally, CPP has been shown to have a favorable pharmacokinetic profile, with a half-life of approximately 3 hours in rats. However, one limitation of CPP is its relatively low potency compared to other NMDA receptor antagonists, such as ketamine. Additionally, the precise dose-response relationship of CPP is still being investigated.
Direcciones Futuras
There are several potential future directions for research on CPP. One area of interest is the potential therapeutic applications of CPP in neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. Additionally, further investigation is needed to determine the precise dose-response relationship of CPP and its potential side effects. Finally, there is a need for the development of more potent and selective NMDA receptor antagonists, which could have significant therapeutic potential in a variety of disorders.
Métodos De Síntesis
The synthesis of CPP involves several steps, starting with the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with piperidine to form N-[3-methylbenzoyl]-piperidine. The final step involves the reaction of N-[3-methylbenzoyl]-piperidine with cyclohexylmethylamine to form CPP. The purity of the synthesized compound is typically assessed using analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and psychiatry. One of the primary areas of research has been the modulation of N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in learning and memory processes, and their dysfunction has been linked to several neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia. CPP has been shown to selectively block the activity of NMDA receptors, making it a potential therapeutic agent for these disorders.
Propiedades
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-16-7-5-10-18(13-16)20(23)21-19-11-6-12-22(15-19)14-17-8-3-2-4-9-17/h5,7,10,13,17,19H,2-4,6,8-9,11-12,14-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCROPYZVOOKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCCN(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}propanamide](/img/structure/B6127833.png)
![N-(2-fluorophenyl)-3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6127836.png)
![4-(4-ethylphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6127837.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B6127845.png)



![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-furamide](/img/structure/B6127875.png)

![N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B6127881.png)
![4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B6127897.png)

![5-(4-chlorobenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6127908.png)
![N-{1-[1-(cyclopentylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6127923.png)